1-(2H-1,3-benzodioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Description
This compound is a urea derivative featuring a 1,3-benzodioxole moiety linked to a substituted hydroxy-methoxy-methylpropyl group. The 1,3-benzodioxol-5-yl group is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its electron-rich aromatic system and metabolic stability .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(17,7-18-2)6-14-12(16)15-9-3-4-10-11(5-9)20-8-19-10/h3-5,17H,6-8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXXFVBJTFGCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC2=C(C=C1)OCO2)(COC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, a compound featuring a unique combination of a benzodioxole moiety and a hydroxy-methoxy propyl group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C13H17N1O5
- Molecular Weight : 273.28 g/mol
Antioxidant Activity
Research indicates that compounds with benzodioxole structures often exhibit significant antioxidant properties. The presence of the methoxy and hydroxy groups in the side chain enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. A study demonstrated that derivatives of benzodioxole effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. For instance, studies showed that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings align with similar compounds in the benzodioxole family, which have been reported to possess cytotoxic effects against various cancer types .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in doses correlating with its pharmacokinetic profile. This suggests that it may modulate inflammatory pathways effectively, making it a candidate for further development as an anti-inflammatory agent .
The biological activity of this compound is largely attributed to its interaction with various cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
- Modulation of Signaling Pathways : It has been shown to affect signaling pathways related to cell survival and apoptosis, particularly through modulation of the MAPK pathway and NF-kB signaling.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM across different cell types. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .
Study 2: Anti-inflammatory Response
A recent animal study evaluated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model. Results indicated a significant reduction in paw swelling compared to control groups treated with saline. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential use as an anti-inflammatory agent .
Data Table
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of benzodioxole compounds exhibit anticancer activities. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting that 1-(2H-1,3-benzodioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea may possess similar properties. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .
Antioxidant Activity
Benzodioxole derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with aging and various diseases, including cancer and neurodegenerative disorders .
Neuroprotective Effects
Some studies suggest that compounds similar to this compound may exhibit neuroprotective effects. They can potentially mitigate neuronal damage caused by oxidative stress and inflammation, making them candidates for treating conditions such as Alzheimer's disease .
Case Study 1: Anticancer Activity
In a study published in the journal Molecules, researchers synthesized several benzodioxole derivatives and evaluated their anticancer properties against breast and colon cancer cell lines. The results showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .
Case Study 2: Neuroprotection
A research article highlighted the neuroprotective effects of benzodioxole compounds in models of oxidative stress-induced neuronal injury. The study demonstrated that these compounds could reduce markers of oxidative damage and improve cell viability in neuronal cultures exposed to harmful agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target urea derivative with key analogs from the evidence, focusing on structural motifs, synthesis, and inferred properties.
N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine
- Structure: Contains a benzodioxole group linked to an imidazole-propanone scaffold via an oxime group .
- Demonstrated antifungal activity in preliminary studies, suggesting that the benzodioxole-imidazole combination may target fungal enzymes or membranes .
- Synthesis : Prepared via a two-step process involving condensation of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one with hydroxylamine .
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one
- Structure: A chalcone derivative with a benzodioxole group connected to a chromanone system via an α,β-unsaturated ketone .
- Key Differences: The propenone linker enables conjugation and π-stacking interactions, differing from the urea’s hydrogen-bonding capacity. Exhibits planar geometry (E-configuration) with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, stabilizing the structure .
- Crystallography : Crystallizes in a triclinic system (space group P1) with distinct dihedral angles between aromatic rings (6.2° and 8.2°), highlighting conformational rigidity .
N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine
- Structure : A hydroxylamine derivative with a benzodioxole and methylpropylidene chain .
- Key Differences: Lacks the urea group but shares the benzodioxole core, emphasizing the role of the hydroxylamine group in redox activity or chelation.
Structural and Functional Analysis (Data Table)
Research Implications and Gaps
- Pharmacological Potential: The benzodioxole-urea scaffold may exhibit unique bioactivity compared to imidazole or chalcone analogs, warranting exploration in enzyme inhibition (e.g., urease) or antimicrobial studies.
- Crystallographic Data : The target compound’s absence of reported crystal data limits conformational analysis. By contrast, chalcone derivatives show well-defined intramolecular interactions .
Q & A
Q. Methodological Approach :
- Reaction Conditions : Adjust temperature, solvent polarity, and catalyst loading. For example, low yields (e.g., 9% in a related urea derivative synthesis) may result from suboptimal reaction kinetics or side reactions .
- Purification : Use recrystallization (e.g., methanol) or column chromatography to isolate the product efficiently .
- Precursor Selection : Evaluate alternative aldehydes or coupling agents to improve reactivity, as demonstrated in structural analogs .
What analytical techniques are most reliable for confirming the structure of this compound?
Q. Methodological Approach :
- X-Ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as done for similar urea derivatives .
- NMR Spectroscopy : Analyze - and -NMR spectra to verify substituent positions and hydrogen environments, referencing PubChem data for analogous compounds .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, aligning with calculated values (e.g., m/z 420.1573 in related structures) .
How should researchers design experiments to study structure-activity relationships (SAR) for this compound?
Q. Methodological Approach :
- Analog Synthesis : Modify substituents on the benzodioxole or urea moieties to assess bioactivity changes. For example, replace methoxy groups with halogens or alkyl chains .
- In Vitro Assays : Test analogs against target enzymes or receptors (e.g., kinases) using dose-response curves to quantify potency (IC) and selectivity .
- Computational Modeling : Perform docking studies to predict binding interactions with active sites, leveraging crystal structure data from related compounds .
What experimental frameworks are suitable for evaluating the environmental fate of this compound?
Q. Methodological Approach :
- Long-Term Monitoring : Follow protocols like Project INCHEMBIOL (2005–2011), which assessed chemical persistence, abiotic/biotic degradation, and bioaccumulation in ecosystems .
- Partitioning Studies : Measure log (octanol-water) to predict environmental mobility and use HPLC-MS/MS to detect trace levels in soil/water samples .
- Ecotoxicity Testing : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) to establish safety thresholds .
How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?
Q. Methodological Approach :
- Reproducibility Checks : Replicate synthesis and purification steps under controlled conditions (e.g., inert atmosphere) to minimize variability .
- Interlaboratory Validation : Collaborate with independent labs to cross-validate melting points, solubility, and spectral data .
- Advanced Characterization : Use differential scanning calorimetry (DSC) for precise melting point analysis and dynamic light scattering (DLS) for solubility profiling .
What strategies are effective for designing robust biological activity assays?
Q. Methodological Approach :
- Randomized Block Design : Implement split-split plot designs to account for variables like time, dosage, and biological replicates, as seen in phytochemical studies .
- Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) to calibrate assay sensitivity and specificity .
- Data Normalization : Use Z-score or fold-change metrics to standardize results across technical and biological replicates .
How can researchers investigate the metabolic pathways of this compound in mammalian systems?
Q. Methodological Approach :
- In Vitro Metabolism : Incubate the compound with liver microsomes or hepatocytes to identify phase I/II metabolites via LC-QTOF-MS .
- Isotope Labeling : Synthesize - or -labeled analogs to track metabolic transformations in vivo .
- Pharmacokinetic Modeling : Use compartmental models to predict absorption, distribution, and elimination rates based on metabolite profiles .
What advanced chromatographic methods are recommended for purity analysis?
Q. Methodological Approach :
- HPLC with PDA Detection : Employ C18 columns and gradient elution (e.g., water/acetonitrile) to separate impurities, referencing methods for structurally similar ureas .
- Chiral Chromatography : Resolve enantiomers using amylose- or cellulose-based columns if stereoisomers are present .
- LC-MS/MS Validation : Confirm purity ≥95% by integrating peak areas and comparing with certified reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
